molecular formula C10H10ClN5O B1453293 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide CAS No. 242145-47-7

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B1453293
M. Wt: 251.67 g/mol
InChI Key: HPBKSTWHJDKOKY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (1-CPMT) is an organic compound that is widely studied in the scientific community. It is a heterocyclic compound with a structure consisting of one nitrogen atom and four carbon atoms, and is synthesized from the reaction of 4-chlorophenyl hydrazine and methyl acetoacetate. 1-CPMT has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

    Electrical Equipment and Vehicle Construction

    • Field : Material Science
    • Application : Polysulfones are used for electrical equipment and in vehicle construction .
    • Methods : They are composed of para-linked aromatics, sulfonyl groups, and ether groups, and partly also alkyl groups .
    • Results : They can be used in the temperature range from -100 to +200 °C .

    Antiviral Activity

    • Field : Medicinal Chemistry
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Methods : These derivatives were synthesized and tested for their antiviral activity .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

properties

IUPAC Name

1-(4-chlorophenyl)-5-methyltriazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c1-6-9(10(17)13-12)14-15-16(6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBKSTWHJDKOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 5
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 6
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1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Citations

For This Compound
4
Citations
Y Bhola, A Naliapara, J Modi… - World Scientific News, 2019 - bibliotekanauki.pl
As heterocyclic compounds show good biological activity, we have synthesized nitrogen containing compounds among them 9a, 9c, 9e and 9f have shown very good antimicrobial …
Number of citations: 11 bibliotekanauki.pl
R Narigara, D Joshi, Y Bhola, G Jani - World Scientific News, 2019 - bibliotekanauki.pl
As heterocyclic compounds show good biological activity, we have synthesized nitrogen containing compounds among them 6b, 6d, 8a and 8b have shown very good antimicrobial …
Number of citations: 2 bibliotekanauki.pl
KK Dodeja, YO Bhola, YT Naliapara - Journal of Advanced Scientific …, 2020 - sciensage.info
A series of substituted1-(4-chlorophenyl)-5-methyl-1H-1, 2, 3-triazole-4-carbohydrazide derivatives have been synthesized and assessed for their in vitro antimicrobial activity against …
Number of citations: 3 www.sciensage.info
R Narigara, G Jani, D Joshi - World Scientific News, 2023 - psjd.icm.edu.pl
We recently present a series of substituted quinolines linked as hydrazones with core structural component 1, 2, 3-triazole compound as discriminative antimicrobial inhibitors. A wide …
Number of citations: 3 psjd.icm.edu.pl

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